6-Chloro-5-isobutylpyrazine-2-carboxamide 6-Chloro-5-isobutylpyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 182244-16-2
VCID: VC8249566
InChI: InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14)
SMILES: CC(C)CC1=NC=C(N=C1Cl)C(=O)N
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

6-Chloro-5-isobutylpyrazine-2-carboxamide

CAS No.: 182244-16-2

Cat. No.: VC8249566

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-isobutylpyrazine-2-carboxamide - 182244-16-2

Specification

CAS No. 182244-16-2
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name 6-chloro-5-(2-methylpropyl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14)
Standard InChI Key SMTZIIKFADFPFM-UHFFFAOYSA-N
SMILES CC(C)CC1=NC=C(N=C1Cl)C(=O)N
Canonical SMILES CC(C)CC1=NC=C(N=C1Cl)C(=O)N

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name is derived from its pyrazine backbone and substituents:

  • Core structure: Pyrazine (C₄H₄N₂)

  • Substituents:

    • 6-Chloro: A chlorine atom attached to the pyrazine ring at position 6.

    • 5-Isobutyl: An isobutyl group (–CH(CH₃)₂) at position 5.

    • 2-Carboxamide: A carboxamide group (–CONH₂) at position 2.

Molecular Formula: C₉H₁₂ClN₃O
Molecular Weight: 213.66 g/mol (calculated from the formula)
SMILES Notation: O=C(C1=NC(Cl)=C(CC(C)C)N=C1)N

Physical and Chemical Properties

Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₂ClN₃O
Molecular Weight213.66 g/mol
DensityNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DMSO, CHCl₃)

Biological Activity and Applications

Role in Drug Synthesis

This compound may serve as an intermediate in synthesizing bioactive molecules. For example:

  • Amide Coupling: The carboxamide group can react with amines to form secondary amides.

  • Chlorine Substitution: The 6-chloro group enables further functionalization via nucleophilic aromatic substitution .

Hazard CategoryClassificationPictogramSource
Toxicity (H301, H311, H331)Class 6.1 (Toxic)Skull and Crossbones
Precautionary StatementsP261, P280, P302+P352, etc.

Recommended Precautions:

  • Protective Gear: Gloves, lab coat, and eye protection.

  • Storage: Keep in a cool, dry place away from incompatible materials.

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